molecular formula C8H6BrClO2 B13612893 4-Bromo-2-methylphenyl chloroformate

4-Bromo-2-methylphenyl chloroformate

Cat. No.: B13612893
M. Wt: 249.49 g/mol
InChI Key: XSSNXZDYDZIGBW-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group. It is used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2-methylphenol with phosgene in the presence of a base. The reaction typically involves the following steps:

    Starting Material: 4-Bromo-2-methylphenol.

    Reagent: Phosgene (COCl₂).

    Base: A base such as triethylamine (TEA) is used to neutralize the hydrochloric acid formed during the reaction.

    Solvent: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF).

    Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reaction with water to form 4-bromo-2-methylphenol and carbon dioxide.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Amines: Reacts with amines to form carbamates in the presence of a base like triethylamine.

    Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Phenols: Formed from hydrolysis.

Scientific Research Applications

4-Bromo-2-methylphenyl chloroformate has several scientific research applications:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylphenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, leading to the formation of carbamates and carbonates. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: Similar in structure but contains a nitro group instead of a bromine atom.

    Methyl chloroformate: Lacks the aromatic ring and substituents, making it less complex.

    Benzyl chloroformate: Contains a benzyl group instead of a brominated phenyl ring.

Uniqueness

4-Bromo-2-methylphenyl chloroformate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(4-bromo-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3

InChI Key

XSSNXZDYDZIGBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)Cl

Origin of Product

United States

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